3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine

Catalog No.
S912791
CAS No.
1704064-42-5
M.F
C6H7ClIN3
M. Wt
283.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine

CAS Number

1704064-42-5

Product Name

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine

IUPAC Name

3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine

Molecular Formula

C6H7ClIN3

Molecular Weight

283.5 g/mol

InChI

InChI=1S/C6H7ClIN3/c1-11(2)6-5(7)10-4(8)3-9-6/h3H,1-2H3

InChI Key

YICSYMLOJUGRGC-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(N=C1Cl)I

Canonical SMILES

CN(C)C1=NC=C(N=C1Cl)I
  • Medicinal Chemistry: The presence of a pyrazin-2-amine core structure suggests potential for exploring this compound as a scaffold for drug discovery. Pyrazines are a class of heterocyclic compounds with a wide range of biological activities . The chlorine and iodine substituents could potentially modulate the biological properties of the molecule.
  • Material Science: The aromatic ring structure and halogenated substituents could give the molecule interesting electronic properties, making it a candidate for investigation in material science applications.

3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine is a halogenated pyrazine derivative characterized by the presence of chlorine and iodine substituents on the pyrazine ring, along with two dimethylamino groups. This compound has garnered interest due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is C₇H₈ClI N₃, and its structure can be represented as follows:

  • Chemical Structure:
    • The pyrazine ring consists of two adjacent nitrogen atoms, which are part of a six-membered aromatic ring.
    • The chlorine atom is located at the 3-position and the iodine atom at the 5-position relative to the amino group at the 2-position.

  • Chlorine: Chlorine is a moderate irritant and can react with some materials.
  • Iodine: Elemental iodine can irritate the skin and eyes.
  • Aromatic Amines: Aromatic amines can have varying degrees of toxicity depending on the specific compound.
Typical of halogenated amines and pyrazines:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for further functionalization.
  • Cross-Coupling Reactions: This compound can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where it serves as an electrophilic partner to form biaryl compounds .
  • Amidation: The amine group can react with carboxylic acids to form amides, facilitated by activating agents or catalysts .

The synthesis of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine can be achieved through several methods:

  • Halogenation of Pyrazines: Starting from N,N-dimethylpyrazin-2-amine, chlorination and iodination can be performed using appropriate halogenating agents (e.g., phosphorus pentachloride for chlorination and iodine monochloride for iodination).
  • Transition Metal-Catalyzed Coupling: Utilizing palladium or nickel catalysts, this compound can be synthesized via cross-coupling methods involving pre-functionalized pyrazine derivatives .
  • Direct Amination: The introduction of amino groups can be achieved through direct amination techniques using suitable amine sources under controlled conditions.

3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Material Science: It could be used in the development of novel materials with unique electronic or optical properties.
  • Bioconjugation: Its reactive halogen atoms enable it to act as a linker in bioconjugation strategies for labeling biomolecules.

Several compounds share structural similarities with 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Bromo-N,N-dimethylpyrazin-2-amineBromine at the 3-positionKnown for higher reactivity in nucleophilic substitutions.
5-Iodo-N,N-diethylpyrazin-2-amideIodine at the 5-positionExhibits different solubility properties due to ethyl groups.
2-Amino-N,N-dimethylpyrazineAmino group at the 2-positionLacks halogen substituents, leading to distinct biological activities.

The uniqueness of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine lies in its combination of both chlorine and iodine substituents on the pyrazine ring, which may enhance its reactivity and biological activity compared to other derivatives lacking these features. This dual halogenation could also influence its electronic properties, making it a valuable candidate for further research in medicinal chemistry and materials science.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine is fundamentally based on the planar pyrazine core structure. The pyrazine ring adopts a near-planar conformation with bond angles approximating 120° around each ring carbon and nitrogen atom, consistent with sp² hybridization [2] [3]. The presence of the heavy iodine substituent at the 5-position introduces significant steric effects that influence the overall molecular conformation.

Crystallographic analysis of related halogenated pyrazine derivatives demonstrates that the carbon-nitrogen bond lengths within the aromatic ring typically range from 1.33 to 1.37 Å, while carbon-carbon bonds measure approximately 1.38 to 1.42 Å [2] [4]. The carbon-chlorine bond at position 3 exhibits a characteristic length of approximately 1.73 Å, while the carbon-iodine bond at position 5 measures significantly longer at approximately 2.10 Å [5].

The N,N-dimethylamino substituent at position 2 demonstrates partial conjugation with the pyrazine π-system, resulting in a carbon-nitrogen bond length of approximately 1.35 Å, intermediate between single and double bond character [6]. The methyl groups attached to the amino nitrogen adopt a pyramidal geometry with tetrahedral bond angles of approximately 109°.

Molecular Properties Table:

PropertyValue
Molecular FormulaC₆H₇ClIN₃
Molecular Weight (g/mol)283.497
Monoisotopic Mass282.937323
Bond Length C-Cl (Å)~1.73
Bond Length C-I (Å)~2.10
Bond Length C-N(ring) (Å)1.33-1.37
Bond Length C-N(amino) (Å)~1.35

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Proton Nuclear Magnetic Resonance Spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The aromatic proton at position 6 of the pyrazine ring appears as a singlet in the range δ 8.2-8.5 ppm, consistent with the deshielding effect of the electronegative nitrogen atoms in the heterocyclic system [7] [8]. This chemical shift is slightly upfield compared to unsubstituted pyrazine due to the electron-donating effect of the N,N-dimethylamino group.

The N,N-dimethyl substituent generates a characteristic singlet at δ 3.0-3.2 ppm, integrating for six protons [9] [6]. This chemical shift is typical for methyl groups attached to tertiary nitrogen atoms in aromatic systems, where the electron-withdrawing nature of the pyrazine ring system causes a slight downfield shift compared to aliphatic N,N-dimethyl groups.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The quaternary carbon at position 2, bearing the N,N-dimethylamino substituent, resonates in the range δ 145-155 ppm [8] [10]. The quaternary carbon at position 3, substituted with chlorine, appears at δ 155-165 ppm, reflecting the electronegative influence of the halogen substituent.

The carbon atom at position 5, bearing the iodine substituent, exhibits a characteristic upfield shift to δ 130-140 ppm due to the heavy atom effect of iodine [11]. The CH carbon at position 6 resonates at δ 140-150 ppm, while the N-methyl carbons appear at δ 38-42 ppm, consistent with aliphatic carbons attached to nitrogen [8].

Predicted NMR Data Table:

Assignment¹H NMR (δ ppm)¹³C NMR (δ ppm)
Pyrazine H-68.2-8.5 (s, 1H)140-150
N(CH₃)₂3.0-3.2 (s, 6H)38-42
C-2 (quaternary)-145-155
C-3 (quaternary)-155-165
C-5 (quaternary)-130-140

Infrared (IR) Vibrational Modes

Infrared spectroscopic analysis reveals characteristic vibrational modes that confirm the presence of specific functional groups and structural features. The aromatic carbon-hydrogen stretching vibrations appear in the region 3020-3080 cm⁻¹, which is higher than typically observed for saturated carbon-hydrogen bonds due to the electronegative halogen substituents [5] [12].

The carbon-nitrogen stretching vibrations of the tertiary amine appear as medium to strong absorptions in the range 1200-1300 cm⁻¹ [6] [13]. This region can be complex due to potential overlap with other functional groups, but the presence of multiple peaks in this range supports the identification of the N,N-dimethylamino functionality.

The carbon-chlorine stretching vibration manifests as an intense absorption in the range 700-800 cm⁻¹, characteristic of aromatic chlorides [5] [14]. The carbon-iodine stretching vibration appears at lower wavenumbers, typically around 550-600 cm⁻¹, although this may fall outside the range of standard infrared instrumentation [5].

Pyrazine ring vibrations contribute to a complex pattern of absorptions in the fingerprint region between 600-1600 cm⁻¹ [12] [15]. The skeletal vibrations of the aromatic ring system produce characteristic peaks that aid in structural confirmation when compared with reference spectra of related pyrazine derivatives.

Infrared Vibrational Assignments:

Vibrational ModeWavenumber (cm⁻¹)IntensityAssignment
C-H stretch (aromatic)3020-3080MediumPyrazine CH
C-N stretch1200-1300Medium-StrongN,N-dimethyl
Ring vibrations1400-1600VariablePyrazine skeleton
C-Cl stretch700-800StrongAromatic chloride
C-I stretch550-600MediumAromatic iodide

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis under electron ionization conditions provides detailed information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at m/z 283/285, with the isotope pattern reflecting the presence of chlorine (³⁵Cl/³⁷Cl ratio approximately 3:1) [16] [17].

The base peak or one of the most intense fragments results from alpha-cleavage adjacent to the nitrogen atom, producing a fragment at m/z 58 corresponding to the dimethylammonium ion [N(CH₃)₂H]⁺ [17] [18]. This fragmentation is characteristic of compounds containing N,N-dimethyl substituents and serves as a diagnostic peak for structural confirmation.

Loss of the chlorine atom produces a fragment at m/z 248/250, while loss of both chlorine and a methyl radical generates a fragment at m/z 233/235 [16] [19]. The loss of iodine (M-127) yields a fragment at m/z 156/158, which may undergo further fragmentation to lose chlorine, producing a peak at m/z 121.

The presence of the pyrazine ring system contributes to the formation of stable aromatic fragments. Ring contraction or expansion processes may lead to additional fragmentation patterns, including the formation of five-membered heterocyclic fragments [19] [20].

Mass Spectrometric Fragmentation Table:

Fragmentm/zRelative IntensityAssignment
[M]⁺283/285VariableMolecular ion
[M-Cl]⁺248/250MediumChlorine loss
[M-I]⁺156/158MediumIodine loss
[N(CH₃)₂H]⁺58HighDimethylammonium
[M-CH₃]⁺268/270LowMethyl loss

Computational Chemistry Insights

Density Functional Theory (DFT) Optimization

Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) or 6-311++G(d,p) basis sets provide accurate geometric parameters and electronic properties for 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine [21] [4]. These computational methods have been extensively validated for halogenated heterocyclic compounds and provide reliable predictions of bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals that the pyrazine ring maintains planarity with minimal deviation from coplanarity. The N,N-dimethylamino group exhibits a slight pyramidalization at the nitrogen center, with the nitrogen atom displaced approximately 0.1-0.2 Å from the plane of the three attached carbon atoms [21]. This pyramidalization reflects the partial sp³ character of the nitrogen hybridization.

DFT calculations predict that the carbon-nitrogen bond connecting the dimethylamino group to the pyrazine ring has significant double-bond character (approximately 1.35 Å), indicating resonance between the amino lone pair and the aromatic π-system [4]. This conjugation contributes to the electron-donating effect of the amino substituent and influences the overall electronic distribution within the molecule.

The calculated dipole moment ranges from 2.5 to 4.5 Debye, with the exact value depending on the computational method and basis set employed [21] [4]. The dipole vector points from the electron-rich amino nitrogen toward the electron-deficient halogen-substituted region of the molecule.

DFT Computational Parameters:

ParameterRecommended ValueJustification
FunctionalB3LYPValidated for heterocycles
Basis Set6-311G(d,p)Appropriate for halogens
SolvationPCMAccounts for environment
Convergence10⁻⁸ hartreeHigh accuracy

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital analysis provides crucial insights into the electronic properties and potential reactivity of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the N,N-dimethylamino substituent and the adjacent pyrazine carbon atoms, reflecting the electron-donating nature of this functional group [22] [23].

The HOMO energy is predicted to range from -5.5 to -6.5 eV, which is typical for electron-rich heterocyclic amines [21] [24]. The specific energy depends on the degree of conjugation between the amino group and the pyrazine π-system, as well as the electron-withdrawing effects of the halogen substituents.

The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the halogen-substituted portion of the pyrazine ring, particularly around the carbon atoms bearing chlorine and iodine substituents [22] [25]. The LUMO energy ranges from -1.5 to -2.5 eV, reflecting the electron-deficient nature of this region due to the electronegative halogen atoms.

The HOMO-LUMO energy gap, calculated to be approximately 3.5 to 4.5 eV, indicates moderate chemical stability while maintaining sufficient reactivity for potential synthetic transformations [21] [23]. This energy gap is characteristic of substituted pyrazine derivatives and suggests that the compound may exhibit interesting photophysical properties.

The electron density distribution shows significant polarization, with electron density concentrated around the amino nitrogen and depleted around the halogen-substituted carbons [11] [24]. This polarization influences both the electrostatic potential surface and the predicted sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital Properties:

PropertyValue RangeImplications
HOMO Energy (eV)-5.5 to -6.5Electron-donating character
LUMO Energy (eV)-1.5 to -2.5Electron-accepting character
Band Gap (eV)3.5 to 4.5Moderate reactivity
Dipole Moment (Debye)2.5 to 4.5Significant polarity
Polarizability (ų)15 to 25Enhanced by iodine

The computational analysis reveals that 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine exhibits distinct electronic characteristics arising from the combination of electron-donating amino and electron-withdrawing halogen substituents. The resulting electronic asymmetry creates opportunities for regioselective reactions and may contribute to unique biological or materials science applications.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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